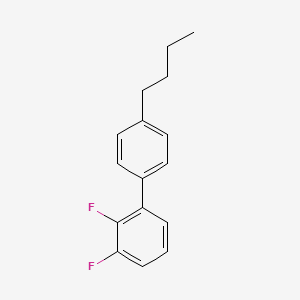
4'-Butyl-2,3-difluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Butyl-2,3-difluoro-1,1’-biphenyl is a chemical compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a butyl group attached to the fourth position of one ring and two fluorine atoms attached to the second and third positions of the same ring. The presence of fluorine atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
The synthesis of 4’-Butyl-2,3-difluoro-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
In an industrial setting, the production of 4’-Butyl-2,3-difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for the efficiency and cost-effectiveness of the process.
化学反应分析
4’-Butyl-2,3-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution reactions can replace fluorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives. For instance, oxidation of the butyl group can yield carboxylic acids or aldehydes.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as Heck, Negishi, and Stille couplings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4’-Butyl-2,3-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated biphenyl compounds are studied for their potential as pharmaceutical agents.
作用机制
The mechanism of action of 4’-Butyl-2,3-difluoro-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can influence its electronic distribution and reactivity, enhancing its interactions with biological targets. For example, fluorinated biphenyl compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
4’-Butyl-2,3-difluoro-1,1’-biphenyl can be compared with other similar compounds, such as:
4’-Butyl-4-ethoxy-2,3-difluoro-1,1’-biphenyl: This compound has an ethoxy group instead of a butyl group, which can influence its reactivity and applications.
4’-Butyl-2,4-difluoro-3-(trifluoromethoxy)-1,1’-biphenyl: The presence of a trifluoromethoxy group adds unique properties to the compound, making it suitable for different applications.
4,4’-di-tert-Butylbiphenyl: This compound has tert-butyl groups at both ends of the biphenyl structure, which can affect its steric and electronic properties.
The uniqueness of 4’-Butyl-2,3-difluoro-1,1’-biphenyl lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties.
属性
CAS 编号 |
928304-40-9 |
|---|---|
分子式 |
C16H16F2 |
分子量 |
246.29 g/mol |
IUPAC 名称 |
1-(4-butylphenyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C16H16F2/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(17)16(14)18/h4,6-11H,2-3,5H2,1H3 |
InChI 键 |
FZNXYQURYFBYLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















